Choline, chloride, nicotinate

Description

Historical Context of Choline-Based Ionic Liquids and Deep Eutectic Solvents in Chemical Science

The journey of choline (B1196258) nicotinate (B505614) is deeply rooted in the development of "green solvents," particularly Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs). The first report of a salt remaining liquid at room temperature, now known as an ionic liquid, was in 1914. mdpi.com However, it was the work of Abbott and colleagues in 2003 that introduced Deep Eutectic Solvents, marking a pivotal moment in the field. mdpi.comnih.gov They observed that a mixture of choline chloride (ChCl) and urea (B33335) in a 1:2 molar ratio had a freezing point of 12°C, significantly lower than the melting points of the individual components. researchgate.net

This discovery opened the door to a new class of solvents. DESs are mixtures where the eutectic point temperature is much lower than that of an ideal liquid mixture, a phenomenon attributed to hydrogen bonding and ionic interactions between a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD). nih.gov Choline chloride, being inexpensive, biodegradable, and readily available, quickly became a popular HBA for creating DESs. researchgate.netmagtech.com.cn These choline-based DESs share many desirable properties with ionic liquids, such as low volatility, high thermal stability, and good ionic conductivity, but are often more accessible and environmentally benign. nih.govnih.gov The versatility of DESs is vast, with an estimated 10^6 possible combinations, allowing for the fine-tuning of their physical properties for various applications. researchgate.net

Historical Context of Nicotinic Acid and its Derivatives in Chemical Research

Nicotinic acid, also known as niacin or vitamin B3, has a long history in scientific research that extends beyond its well-known role in nutrition. news-medical.netlibretexts.orgwikipedia.org It was first synthesized in 1867 through the oxidation of nicotine. news-medical.net For many years, its primary use was in photography, and its biological significance was not understood until much later. news-medical.net In 1937, American biochemist Conrad Arnold Elvehjem identified nicotinic acid as the "pellagra-preventing factor". news-medical.netlibretexts.orgwikipedia.org

In the realm of chemical research, nicotinic acid and its derivatives are valued for their versatile molecular structure. nih.gov As a derivative of pyridine (B92270) with a carboxyl group, it possesses both nitrogen and oxygen atoms that can participate in coordination with metal ions. researchgate.netchemicalbook.com This has led to extensive studies of its role in coordination chemistry, forming a variety of metal complexes with diverse supramolecular structures. researchgate.netacs.org These structures are often stabilized by hydrogen bonds and other interactions. researchgate.net Furthermore, nicotinic acid and its derivatives have been investigated for industrial applications, including as corrosion inhibitors and in electroplating. researchgate.netnih.gov The ability of these compounds to exist in multiple crystalline forms, or polymorphs, each with different physical properties, has also been a subject of significant research. nih.gov

Genesis and Conceptualization of Choline Nicotinate in Academic Literature

The conceptualization of choline nicotinate in academic literature emerges at the intersection of choline-based DES research and the chemical versatility of nicotinic acid. Researchers began to explore nicotinic acid as a hydrogen-bond donor to be paired with choline chloride. One method for the synthesis of choline nicotinate involves the neutralization of an aqueous solution of choline hydroxide (B78521) with an equimolar amount of nicotinic acid, followed by the removal of water. nih.gov

Choline nicotinate has been studied for its potential applications, such as in the dissolution of lignin (B12514952). nih.gov Research has shown that aqueous solutions of choline nicotinate can be effective solvents for lignin, with the dissolution process being influenced by the interactions between the choline cation, the nicotinate anion, and water molecules. nih.gov The formation of these novel DESs from renewable and natural components like choline and nicotinic acid aligns with the principles of green chemistry. rsc.orgresearchgate.net The properties of such DESs can be tailored by altering the hydrogen bond donor, offering a wide range of potential applications in various chemical processes. acs.orgnih.gov

Structural Relevance of Choline and Nicotinate Moieties within Complex Systems

The properties and behavior of choline nicotinate as a deep eutectic solvent are dictated by the specific structural features of its constituent parts: the choline cation and the nicotinate anion. The formation of a DES is primarily driven by strong hydrogen bonding interactions between the hydrogen-bond acceptor (the chloride ion of choline chloride) and the hydrogen-bond donor (the carboxylic acid group of nicotinic acid). researchgate.netresearchgate.net

The choline cation, [ (CH₃)₃N⁺CH₂CH₂OH ], possesses a hydroxyl group (-OH) which can act as a hydrogen-bond donor. nih.gov The nicotinate anion, on the other hand, has a carboxyl group (-COOH) that is a potent hydrogen-bond donor and a pyridine ring with a nitrogen atom that can act as a hydrogen-bond acceptor. researchgate.net The interplay of these functional groups leads to a complex network of hydrogen bonds. rsc.orgrsc.org

Studies on similar choline-based DESs have revealed that the chloride anion preferentially forms hydrogen bonds with the hydrogen-bond donor. cetjournal.it In the case of choline nicotinate, this would involve the chloride ion interacting with the acidic proton of the nicotinic acid's carboxyl group. Molecular dynamics simulations and spectroscopic studies have been employed to understand these interactions in detail. researchgate.netnih.gov For instance, in a choline chloride/citric acid DES, it was found that the choline cation itself is involved in strong hydrogen bonding with the citric acid. nih.gov It is this intricate web of interactions that disrupts the individual crystal lattices of the parent compounds, leading to a significant depression of the melting point and the formation of a liquid eutectic mixture. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of Selected Choline Chloride-Based Deep Eutectic Solvents

| Hydrogen Bond Donor (HBD) | Molar Ratio (ChCl:HBD) | Density (g cm⁻³) at 298.15 K | Viscosity (mPa·s) at 298.15 K |

| Lactic Acid | 1:2 | ~1.16-1.19 | ~40-60 |

| Glycerol (B35011) | 1:2 | ~1.20-1.22 | ~235-453 |

| Ethylene (B1197577) Glycol | 1:2 | Data not available | Data not available |

| Urea | 1:2 | Data not available | Data not available |

| Malonic Acid | 1:1 | Data not available | Data not available |

Note: The values presented are approximate and can vary based on the specific experimental conditions and water content. The data for lactic acid and glycerol are derived from studies with varying molar ratios. nih.gov

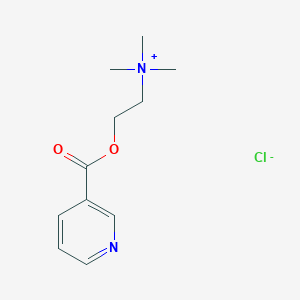

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5099-51-4 |

|---|---|

Molecular Formula |

C11H17ClN2O2 |

Molecular Weight |

244.72 g/mol |

IUPAC Name |

trimethyl-[2-(pyridine-3-carbonyloxy)ethyl]azanium;chloride |

InChI |

InChI=1S/C11H17N2O2.ClH/c1-13(2,3)7-8-15-11(14)10-5-4-6-12-9-10;/h4-6,9H,7-8H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

ROUGXYODCZOUET-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CN=CC=C1.[Cl-] |

Origin of Product |

United States |

Molecular Interactions and Supramolecular Chemistry of Choline Nicotinate Systems

Intermolecular Forces in Choline (B1196258) Nicotinate (B505614) Solutions and Deep Eutectic Solvents

In both aqueous solutions and deep eutectic solvent formulations, the behavior of choline nicotinate is governed by a balance of strong and weak intermolecular forces. Deep eutectic solvents are formed by mixing a salt, such as choline chloride, with a molecular hydrogen bond donor (HBD), resulting in a liquid with a significantly lower melting point than its individual components. rsc.orgsci-hub.se The interaction between the hydrogen bond acceptor (HBA) and HBD is a critical factor in the formation of these eutectic systems. nih.gov

In the context of a choline nicotinate system, the choline cation acts as the hydrogen bond donor via its hydroxyl group, while the nicotinate anion, with its carboxylate group and pyridine (B92270) nitrogen, serves as a hydrogen bond acceptor. The chloride ion present in the system is also a key hydrogen bond acceptor. nih.gov The combination of these interactions leads to the formation of a stable liquid phase under conditions where the individual components would be solid.

Hydrogen Bonding Networks

Hydrogen bonding is the predominant intermolecular force defining the structure of choline-based systems. nih.gov In a choline chloride-based DES, the chloride anion interacts with the methyl and methylene (B1212753) protons of the choline cation. nih.gov Furthermore, a strong hydrogen bond forms between the hydroxyl hydrogen of the choline cation and a carbonyl oxygen on the hydrogen bond donor, such as the carboxylate group on the nicotinate anion. nih.gov

Studies on various choline-based DESs reveal that the nature of the hydrogen bond network is crucial. For instance, in choline chloride-glycerol systems, increasing the concentration of choline chloride disrupts the extensive hydrogen-bonding network of the glycerol (B35011), leading to the formation of a more homogeneous, system-wide network that incorporates the choline cation, the chloride anion, and the glycerol molecule. rsc.orgyoutube.com Similarly, in a choline nicotinate system, the hydrogen bonds would involve the choline cation's hydroxyl group, the nicotinate anion's carboxylate and pyridine nitrogen sites, and the chloride anion. nih.govnih.gov The formation of these extensive hydrogen bond networks between the salt and the hydrogen bond donor is a primary reason for the significant depression of the melting point. rsc.org

The table below details the key hydrogen bonding interactions anticipated in a Choline Chloride Nicotinate system, based on studies of analogous choline-based deep eutectic solvents. nih.gov

| Hydrogen Bond Donor Group | Hydrogen Bond Acceptor Group | Interaction Description |

| Choline Cation (-OH group) | Nicotinate Anion (COO⁻ group) | Strong interaction between the hydroxyl proton of choline and the carboxylate oxygen of nicotinate. |

| Choline Cation (-OH group) | Chloride Anion (Cl⁻) | Interaction between the hydroxyl proton of choline and the chloride ion. |

| Choline Cation (C-H groups) | Chloride Anion (Cl⁻) | Weaker interactions between the protons on the methyl and methylene groups of choline and the chloride ion. nih.gov |

| Choline Cation (-OH group) | Nicotinate Anion (Pyridine N) | Potential interaction between the hydroxyl proton of choline and the nitrogen atom of the nicotinate pyridine ring. nih.gov |

Non-Covalent Interactions (e.g., Alkyl-Alkyl, Cation-Pi, Anion-Pi, Halogen Bonds)

The aromatic pyridine ring of the nicotinate anion and the quaternary ammonium (B1175870) group of the choline cation create possibilities for other specific non-covalent interactions:

Cation-π Interactions : The positively charged choline cation can interact favorably with the electron-rich π-system of the nicotinate's pyridine ring.

Anion-π Interactions : The nicotinate anion itself has an electron-rich π system, which can interact with other components.

Solvation Mechanisms in Aqueous Choline Nicotinate Systems

The addition of water to choline nicotinate introduces another layer of complexity to its molecular interactions, significantly influencing its solvation properties. mdpi.com

Role of Anionic Structure in Solubilization

The structure of the anion is a dominant factor in the solubilization capabilities of choline-based aqueous solutions. mdpi.com A comparative study involving several choline carboxylate aqueous systems was conducted to assess their ability to dissolve lignin (B12514952). mdpi.com The results showed that aqueous solutions of choline nicotinate and choline ferulate were highly effective at dissolving lignin at room temperature, whereas choline vanillate (B8668496) and choline syringate solutions were ineffective. mdpi.comnih.gov

This difference in solvating power is attributed directly to the structure of the anion. mdpi.com The dissolution process is not primarily due to the carboxyl group on the anion, which interacts strongly with water, but rather to interactions involving the alkyl/aromatic parts of the nicotinate and ferulate anions. mdpi.com

| Choline Carboxylate Salt | Anion Structure | Lignin Dissolution Capability |

|---|---|---|

| Choline Nicotinate | Contains a pyridine ring | High |

| Choline Ferulate | Contains a substituted benzene (B151609) ring | High |

| Choline Vanillate | Contains a substituted benzene ring | None |

| Choline Syringate | Contains a substituted benzene ring | None |

Table based on findings from a study on recyclable choline carboxylate aqueous solutions. mdpi.com

Influence of Water Content on Dissociation and Solvation

Water content plays a critical role in modulating the solvation power of choline nicotinate systems. mdpi.com When water is added to choline nicotinate, it facilitates the partial dissociation of the salt into free choline cations ([Ch]⁺) and nicotinate anions. mdpi.com These dissociated ions are then available to interact with and solubilize other molecules, such as lignin. mdpi.comnih.gov

The relationship between water content and solubility is not linear. Initially, as the molar ratio of water to choline nicotinate increases, the concentration of the dissociated, active ions also increases, leading to enhanced solubility. mdpi.com However, after reaching an optimal water content, a further increase in water leads to a decrease in the concentration of the dissociated ions, which in turn causes a dramatic decrease in solubility. mdpi.com This indicates that an excess of water can hinder the specific interactions required for dissolution, likely by excessively hydrating the individual ions and reducing their effective concentration for interacting with the solute. This principle of water disrupting ion pairing and affecting physicochemical properties is also observed in other choline-based ionic liquids. researchgate.net

Structural Elucidation of Choline-Derivative-Based Ionic Liquids

A variety of experimental and theoretical techniques are employed to unravel the complex structures of choline-derivative-based ionic liquids and deep eutectic solvents. nih.govnih.gov These methods provide insight into the spatial arrangement of ions and molecules and the nature of the interactions between them.

Crystallography: X-ray diffraction is a powerful tool for determining the precise solid-state structure of these materials. For instance, the crystal structures of several choline-derivative chloride salts have been determined, providing fundamental data on bond lengths, angles, and packing arrangements. nih.gov

Spectroscopy:

Nuclear Magnetic Resonance (NMR): Techniques like ¹H NMR and 2D NMR (e.g., NOESY) are used to probe the interactions between different components in the liquid state. nih.govrsc.org Chemical shifts can indicate the formation of hydrogen bonds, as deshielded proton signals suggest their involvement in such interactions. nih.gov

Vibrational Spectroscopy (FTIR and Raman): These methods are sensitive to the vibrational modes of molecules and are used to study hydrogen bonding. Shifts in the characteristic peaks, such as the broad O-H stretching band, provide evidence for the formation of extensive hydrogen-bond networks within the DES. nih.gov

Molecular Modeling: Computational methods are invaluable for visualizing and understanding the interactions at a molecular level.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the system, revealing how ions and molecules are arranged and how these arrangements fluctuate over time. nih.gov These simulations can elucidate the structure of hydrogen-bond networks and the nature of solvation shells around solutes. frontiersin.org

Density Functional Theory (DFT): DFT calculations are used to investigate the geometry and energetics of molecular clusters, providing a detailed picture of the non-covalent interactions that stabilize the system. nih.gov

Through the combined application of these techniques, a comprehensive picture of the structure of choline-derivative systems emerges, revealing a complex landscape of hydrogen bonds and other non-covalent interactions that dictate their unique properties. nih.govnih.gov

Lithium Salt Effects on the Liquid Structure of Choline Chloride-Based Deep Eutectic Solvents

The addition of lithium salts to choline chloride-based deep eutectic solvents (DESs) has been a subject of intensive research, primarily driven by their potential application as safer electrolytes for lithium-ion batteries. acs.orgpolimi.it The introduction of a small, highly charged lithium cation significantly perturbs the delicate balance of intermolecular interactions that govern the structure and properties of the DES. polimi.it

Detailed Research Findings

Studies on various choline chloride-based DESs, such as those with urea (B33335) (reline) or ethylene (B1197577) glycol (ethaline), demonstrate that the addition of lithium salts, like lithium chloride (LiCl), profoundly alters the solvent's microscopic and macroscopic properties. polimi.itresearchgate.net

Impact on Physicochemical Properties:

Polarity and Solvation: In DES systems like ethaline and glyceline, increasing the concentration of lithium salts has been shown to increase the polarity of the medium. researchgate.netnih.gov This also leads to an increase in the average solvation time. researchgate.netnih.gov

Structural and Dynamic Perturbations:

Coordination Environment: A combination of experimental Nuclear Magnetic Resonance (NMR) techniques and molecular dynamics (MD) simulations has revealed that lithium cations are strongly coordinated by chloride anions. polimi.itmdpi.com This often results in the formation of complex anions like [LiCl₃]²⁻. polimi.it Other species in the DES, particularly the hydrogen bond donor (HBD) like urea, are typically found in the second coordination shell of the lithium ion, contributing to an extensive hydrogen-bond network. polimi.itmdpi.com

Ion Mobility: The presence of lithium salts significantly impacts the translational dynamics of the constituent ions. PFG-NMR measurements show a general decrease in the diffusion coefficients of all species upon LiCl doping. mdpi.com Due to the strong electrostatic interaction with chloride anions, the lithium ion becomes the slowest-moving species in the mixture, despite being the smallest. polimi.itmdpi.com The diffusivity of the chloride anion is also significantly reduced, becoming closer to that of the larger choline cation than the HBD. acs.orgpolimi.it

These investigations consistently indicate that the addition of lithium salts substantially alters the nano- and microstructural organization of choline chloride-based DESs. researchgate.netnih.gov Understanding these effects is crucial for designing and optimizing these systems for electrochemical applications. acs.orgpolimi.it

Interactive Data Table: Effect of LiCl on Diffusion Coefficients in Choline Chloride:Urea (1:2)

The following table presents self-diffusion coefficients (D) for the species in a choline chloride:urea DES and the effect of adding LiCl at different concentrations, as measured by PFG-NMR at 333 K. The data highlights the reduced mobility of all components, especially lithium, upon salt addition.

| Sample | D (Urea) (10⁻¹¹ m²/s) | D (Choline) (10⁻¹¹ m²/s) | D (Lithium) (10⁻¹¹ m²/s) |

| ChCl:U (neat) | 8.8 | 4.1 | N/A |

| ChCl:U + LiCl (0.8 mol/kg) | 5.2 | 2.1 | 1.1 |

| ChCl:U + LiCl (1.0 mol/kg) | 4.8 | 1.9 | 1.0 |

Data synthesized from findings reported in scientific literature. mdpi.com

Interactive Data Table: Comparison of Species Diffusivity in a Li-Doped DES

This table illustrates the order of diffusivity for various species within a choline chloride:urea DES containing LiCl and a small amount of water (ChCl:U–LiCl–W). The data underscores that lithium is the slowest species due to strong ionic interactions.

| Species | Diffusion Coefficient (D) at 328 K (10⁻¹⁰ m²/s) |

| Water (W) | 16.0 |

| Urea (U) | 2.0 |

| Chloride (Cl⁻) | 1.1 |

| Choline (Ch⁺) | 0.9 |

| Lithium (Li⁺) | 0.4 |

Data synthesized from findings reported in scientific literature. acs.orgpolimi.it

Biochemical and Cellular Implications of Choline and Nicotinate Moieties

Choline-Derived Biochemical Roles and Pathways

Choline (B1196258) is an essential nutrient that serves as a fundamental building block for numerous vital molecules in the body. Its biochemical significance extends from maintaining the structural integrity of cells to influencing neurotransmission and metabolic processes.

Involvement in Phospholipid Synthesis and Membrane Homeostasis

Choline is a critical component in the synthesis of phospholipids, which are the primary constituents of all cellular membranes. nih.gov The most abundant of these is phosphatidylcholine (PC), a glycerophospholipid that is essential for the structural integrity and fluidity of cell membranes. creative-proteomics.com The synthesis of PC predominantly occurs via the Kennedy pathway, also known as the CDP-choline pathway. creative-proteomics.com This process involves the phosphorylation of choline, its conversion to CDP-choline, and finally the transfer of phosphocholine to diacylglycerol to form PC. creative-proteomics.com

Maintaining the appropriate ratio of PC to other membrane lipids, such as phosphatidylethanolamine (PE), is crucial for membrane homeostasis. nih.gov Disruptions in this balance can lead to altered membrane fluidity and permeability, which can impair cellular function. Research has shown that choline deficiency can lead to a disturbed membrane homeostasis, reflected by reduced phosphatidylcholine to phosphatidylethanolamine ratios. nih.gov Furthermore, phosphatidylcholine is a key component of lipoproteins, particularly very low-density lipoproteins (VLDL), which are responsible for transporting lipids from the liver. researchgate.net

Table 1: Key Molecules in Phospholipid Synthesis and Membrane Homeostasis

| Molecule | Role |

|---|---|

| Choline | Precursor for phosphatidylcholine synthesis. |

| Phosphatidylcholine (PC) | Major structural component of cellular membranes; essential for membrane integrity and fluidity. |

| Phosphatidylethanolamine (PE) | Another key membrane phospholipid; the ratio of PC to PE is critical for membrane homeostasis. |

| Very Low-Density Lipoprotein (VLDL) | Lipoprotein particle that transports triglycerides and cholesterol from the liver; requires phosphatidylcholine for its assembly and secretion. |

Precursor Role in Acetylcholine Synthesis and Cholinergic Neurotransmission

Choline is the direct precursor for the synthesis of acetylcholine (ACh), a vital neurotransmitter. nih.govpnas.org This synthesis occurs in cholinergic neurons, where the enzyme choline acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-CoA to choline, forming acetylcholine. nih.govjove.com The availability of choline is a rate-limiting step in the production of ACh. nih.gov

Once synthesized, ACh is packaged into synaptic vesicles. jove.com Upon the arrival of a nerve impulse, these vesicles fuse with the presynaptic membrane and release ACh into the synaptic cleft. jove.com Acetylcholine then binds to and activates cholinergic receptors on the postsynaptic neuron, propagating the nerve signal. jove.com The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh back into choline and acetate. nih.govjove.com The released choline can then be taken back up by the presynaptic neuron to be used for further ACh synthesis. jove.com Studies have shown that cholinergic neurons can utilize choline derived from the breakdown of phosphatidylcholine within their own membranes to synthesize acetylcholine, particularly when external choline supply is limited. pnas.orgnih.gov

Table 2: Key Components of Acetylcholine Synthesis and Cholinergic Neurotransmission

| Component | Function |

|---|---|

| Choline | Essential precursor for acetylcholine synthesis. |

| Acetyl-CoA | Provides the acetyl group for acetylcholine synthesis. |

| Choline Acetyltransferase (ChAT) | Enzyme that catalyzes the synthesis of acetylcholine from choline and acetyl-CoA. |

| Acetylcholine (ACh) | Neurotransmitter involved in muscle contraction, memory, and other functions. |

| Acetylcholinesterase (AChE) | Enzyme that breaks down acetylcholine in the synaptic cleft, terminating the signal. |

Methyl Group Donation in Transmethylation Reactions

Choline, through its metabolite betaine, plays a crucial role as a methyl group donor in a series of biochemical reactions known as transmethylation. mthfrsupport.com.aubiochem.net In the liver, choline is oxidized to form betaine. nih.gov Betaine then participates in the methylation of homocysteine to form methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). mthfrsupport.com.aunih.gov

Methionine is a critical amino acid that can be converted to S-adenosylmethionine (SAMe), the universal methyl donor in the body. mthfrsupport.com.au SAMe provides methyl groups for a vast array of methylation reactions, including the methylation of DNA, RNA, and proteins, which are essential for gene expression, regulation, and cellular function. mthfrsupport.com.au By providing methyl groups for the regeneration of methionine from homocysteine, choline indirectly supports all SAMe-dependent methylation reactions. mdpi.com Dietary intake of choline can influence the concentrations of S-adenosylmethionine and S-adenosylhomocysteine, thereby modulating cellular methylation capacity. nih.gov

Table 3: Key Molecules in Choline-Related Transmethylation Reactions

| Molecule | Role |

|---|---|

| Choline | Precursor to betaine. |

| Betaine | Direct methyl donor for the conversion of homocysteine to methionine. |

| Homocysteine | An amino acid that is remethylated to methionine. |

| Methionine | An essential amino acid that is a precursor to SAMe. |

| S-Adenosylmethionine (SAMe) | The universal methyl donor for numerous biological reactions. |

| Betaine-Homocysteine Methyltransferase (BHMT) | The enzyme that catalyzes the transfer of a methyl group from betaine to homocysteine. |

Modulation of Lipid Metabolism

Choline plays a significant role in the modulation of lipid metabolism, primarily through its involvement in the synthesis of phosphatidylcholine. nih.govimrpress.com As mentioned, phosphatidylcholine is essential for the assembly and secretion of very low-density lipoproteins (VLDL) from the liver. researchgate.netnih.gov VLDLs are responsible for transporting triglycerides from the liver to other tissues for energy or storage. In cases of choline deficiency, the synthesis of phosphatidylcholine is impaired, leading to a reduced secretion of VLDL and a subsequent accumulation of fat in the liver, a condition known as non-alcoholic fatty liver disease (NAFLD). nih.gov

Research in pigs with intrauterine growth restriction (IUGR) has shown that these animals have abnormal lipid metabolism, with increased levels of free fatty acids and triglycerides. Supplementation with choline in these pigs led to a decrease in serum levels of free fatty acids and triglycerides. This effect was associated with alterations in the expression of genes involved in lipid metabolism, including a decrease in the expression of fatty acid synthase (FAS) and an increase in the expression of carnitine palmitoyltransferase 1A (CPT1A), which is involved in fatty acid oxidation. Furthermore, studies in mice have demonstrated that choline supplementation can protect against liver damage by normalizing cholesterol metabolism. colab.ws

Nicotinate-Derived Biochemical Roles and Pathways

Nicotinate (B505614), also known as niacin or vitamin B3, is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are essential for hundreds of enzymatic reactions involved in cellular metabolism.

Involvement in Glucose, Insulin, and Blood Lipid Metabolism

Nicotinic acid has well-documented effects on lipid and glucose metabolism. researchgate.net A meta-analysis of 40 randomized controlled trials found that nicotinic acid decreased triglycerides, total cholesterol, and LDL-C, while increasing HDL-C. examine.com The mechanism for the reduction in triglycerides involves a marked decrease in the production rate of VLDL-triglycerides. nih.gov

However, the use of nicotinic acid has also been associated with effects on glucose metabolism and insulin sensitivity. The same meta-analysis reported an increase in fasting glucose with nicotinic acid supplementation. examine.com Studies have shown that nicotinic acid treatment can induce hepatic insulin resistance. nih.gov This effect may be related to an increase in circulating fatty acids and fat oxidation, rather than an increase in muscle lipid content. nih.govdntb.gov.ua The induction of insulin resistance by nicotinic acid is thought to occur with an increased availability of circulating fatty acids to muscle. nih.gov

Table 4: Effects of Nicotinate on Metabolic Parameters

| Parameter | Effect of Nicotinic Acid |

|---|---|

| Triglycerides | Decrease |

| Total Cholesterol | Decrease |

| LDL-C | Decrease |

| HDL-C | Increase |

| Fasting Glucose | Increase |

| Insulin Sensitivity | Decrease (Hepatic) |

Potentiation of Insulin Signal Transduction Cascades

The roles of choline and nicotinate in modulating insulin signaling are multifaceted, involving both direct and indirect mechanisms that can enhance or, under certain conditions, antagonize insulin action. Peripheral administration of cytidine diphosphate-choline (CDP-choline) and its cholinergic metabolites, including choline and phosphocholine, has been shown to increase serum insulin concentrations in rats nih.gov. This effect is mediated by an increase in both muscarinic and nicotinic cholinergic neurotransmission in the insulin-secreting beta-cells of the pancreas nih.gov. Furthermore, some studies suggest that higher dietary intakes of choline and its metabolite, betaine, may improve insulin resistance by alleviating inflammation and suppressing oxidative stress, which are key factors in the development of insulin resistance nutraingredients-usa.com.

However, the relationship is complex. In mice lacking the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which is involved in hepatic choline biosynthesis, supplementation with excess choline can induce glucose and insulin intolerance nih.gov. This effect is linked to elevated plasma glucagon and increased hepatic expression of the glucagon receptor, leading to enhanced gluconeogenesis nih.gov.

Transport Mechanisms of Choline and Nicotinate

As charged molecules, both choline and nicotinate require specialized protein transporters to cross cellular membranes nih.gov. The cell accomplishes this transport through several distinct families of transporter proteins, each with unique affinities, dependencies, and tissue distributions.

Three primary systems have been identified for the transport of choline into cells: the high-affinity choline transporter 1 (CHT1), the polyspecific organic cation transporters (OCTs), and the choline transporter-like proteins (CTLs) nih.gov.

High-Affinity Choline Transporter 1 (CHT1): Also known as solute carrier family 5 member 7 (SLC5A7), CHT1 is a sodium-dependent transporter expressed almost exclusively in cholinergic neurons wikipedia.orgnih.govguidetopharmacology.org. Its primary function is to recapture choline from the synaptic cleft following the hydrolysis of acetylcholine, providing the necessary substrate to sustain neurotransmitter synthesis guidetopharmacology.org. This transport system is characterized by its high affinity for choline and its sensitivity to inhibition by hemicholinium-3 nih.govguidetopharmacology.org.

Organic Cation Transporters (OCTs): Members of this family, such as OCT1 (SLC22A1) and OCT2 (SLC22A2), are low-affinity, polyspecific transporters nih.govguidetopharmacology.org. They are not solely dedicated to choline but can transport a wide range of organic cations. Their function is dependent on the electrochemical gradient of the cell membrane nih.gov.

Choline Transporter-Like Proteins (CTLs): This family, also known as the SLC44 family, consists of five members (CTL1-CTL5) guidetopharmacology.org. CTL proteins mediate sodium-independent choline transport with an affinity that is intermediate between the high-affinity CHT1 and the low-affinity OCTs guidetopharmacology.org. CTL1 (SLC44A1) is expressed almost ubiquitously in human tissues and is involved in transporting choline across both the plasma and mitochondrial membranes, providing choline for phospholipid synthesis nih.govguidetopharmacology.org. In some contexts, CTL1 may function as a choline/H+ exchanger, utilizing a proton gradient as its driving force researchgate.netmdpi.com.

| Transporter Family | Key Members | Affinity for Choline | Ion Dependence | Primary Function | Tissue Distribution |

|---|---|---|---|---|---|

| High-Affinity Choline Transporter (CHT) | CHT1 (SLC5A7) | High | Na+ Dependent | Acetylcholine Synthesis | Cholinergic Neurons |

| Organic Cation Transporters (OCT) | OCT1, OCT2 | Low | Membrane Potential | Polyspecific Cation Transport | Wide (e.g., Liver, Kidney) |

| Choline Transporter-Like (CTL) | CTL1-CTL5 (SLC44A1-5) | Intermediate | Na+ Independent | Phospholipid Synthesis | Ubiquitous (CTL1) |

The transport of nicotinate across biological membranes is primarily mediated by two major classes of transporters: H+-coupled monocarboxylate transporters and sodium-coupled monocarboxylate transporters.

H+-Monocarboxylate Transporters (MCTs): Several members of the MCT family (part of the SLC16A gene family), including MCT1, MCT2, and MCT4, are capable of transporting nicotinate nih.gov. This transport is an electroneutral process that involves the co-transport of one proton (H+) with the nicotinate anion nih.gov. It is generally characterized as a low-affinity process, with a Michaelis constant (Km) in the millimolar range nih.gov. This transport can be inhibited by other endogenous monocarboxylates like lactate and pyruvate nih.gov.

Sodium-Coupled Monocarboxylate Transporter 1 (SMCT1): SMCT1, also known as SLC5A8, is a member of the Na+/glucose co-transporter gene family nih.gov. In contrast to the MCTs, SMCT1 mediates a high-affinity transport of nicotinate nih.gov. This process is electrogenic, involving the co-transport of two sodium ions (Na+) for each nicotinate molecule nih.govnih.gov. SMCT1 is expressed on the apical membrane of epithelial cells in the small intestine and colon, where it participates in the absorption of nicotinate and other monocarboxylates nih.gov.

| Transport Mechanism | Transporter Family | Affinity for Nicotinate | Stoichiometry | Driving Force | Process Type |

|---|---|---|---|---|---|

| H+-Monocarboxylate Transport | MCTs (SLC16A) | Low | 1 Nicotinate : 1 H+ | Proton Gradient | Electroneutral |

| Sodium-Coupled Monocarboxylate Transport | SMCT1 (SLC5A8) | High | 1 Nicotinate : 2 Na+ | Sodium Gradient | Electrogenic |

The activity of choline transporters, particularly the high-affinity choline transporter (CHT), is tightly regulated by its subcellular localization, which is controlled by dynamic trafficking processes linked to neuronal secretion. The level of choline uptake activity is largely determined by the number of CHT proteins present on the plasma membrane nih.govresearchgate.net.

A significant portion of CHT protein is localized to presynaptic vesicles within cholinergic nerve terminals, the same vesicles that store and release acetylcholine nih.govjneurosci.org. Neuronal activity, such as depolarization of the nerve terminal, triggers the fusion of these synaptic vesicles with the presynaptic plasma membrane in a process called exocytosis, releasing acetylcholine into the synaptic cleft jneurosci.org. This same event rapidly delivers the CHT proteins stored on the vesicle membrane to the cell surface nih.govresearchgate.net. This activity-dependent trafficking increases the density of CHT at the plasma membrane, thereby enhancing the capacity for choline uptake precisely when it is most needed to replenish the choline supply for the re-synthesis of acetylcholine nih.govjneurosci.org. This mechanism elegantly couples the secretory event of neurotransmitter release to the regulation of substrate transport for its subsequent synthesis jneurosci.org. This dynamic distribution of CHT between intracellular compartments and the plasma membrane is controlled by a fine balance between internalization and recycling through endosomal pathways nih.govresearchgate.net.

Analytical Characterization and Methodologies for Choline Nicotinate Systems

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods are fundamental in confirming the formation of the DES and understanding the non-covalent interactions, primarily hydrogen bonding, between the hydrogen bond acceptor (HBA), choline (B1196258) chloride, and the hydrogen bond donor (HBD), nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the chemical environment of nuclei at the molecular level. In the context of choline chloride-based DESs, ¹H NMR is particularly useful for tracking changes in chemical shifts of the protons involved in hydrogen bonding upon DES formation.

When choline chloride (ChCl) forms a DES with a hydrogen bond donor like nicotinic acid, the hydrogen bond network of the components is reorganized. This is observable through the chemical shifts of the hydroxyl proton of choline and the carboxylic acid proton of nicotinic acid. Studies on similar ChCl-based DESs, such as those with glycerol (B35011) or ethylene (B1197577) glycol, show that the proton of the choline's hydroxyl group experiences a downfield shift, indicating its involvement in hydrogen bonding with the HBD. nih.gov For instance, in ChCl/glycerol mixtures, the hydroxyl proton of choline is observed as a slight shoulder in the spectrum at low ChCl concentrations and becomes more distinct as the concentration increases. nih.gov

The chemical shifts of the N,N,N-trimethyl protons on the choline cation are also sensitive to the surrounding chemical environment. nih.gov While these signals appear in a narrow window, subtle changes can indicate variations in solvation and ion pairing. nih.govresearchgate.net In a choline chloride-nicotinate system, one would expect to observe shifts in the signals of the choline protons and the protons on the pyridine (B92270) ring and carboxylic acid group of nicotinic acid, providing evidence of the specific interactions that lead to the formation of the deep eutectic solvent. The choice of solvent for NMR analysis, such as DMSO-d₆ or D₂O, is a critical parameter for achieving optimal signal resolution and avoiding overlap with impurity signals. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Choline in Different Environments

| Compound/System | Proton | Representative Chemical Shift (ppm) | Solvent |

| Choline Chloride | -N⁺(CH₃)₃ | ~3.2 | D₂O |

| -CH₂-N⁺ | ~3.5 | D₂O | |

| HO-CH₂- | ~4.0 | D₂O | |

| Choline Chloride | -N⁺(CH₃)₃ | ~3.19 - 3.21 | DMSO-d₆ |

| Choline in ChCl/Glycerol | Hydroxyl Proton (Choline) | Observed as shoulder, shifts with concentration | - |

Note: Specific shifts can vary based on concentration, temperature, and instrument frequency. nih.govnih.govhmdb.ca

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying functional groups and confirming the formation of hydrogen bonds in DESs. By comparing the spectrum of the DES with the spectra of the individual components (choline chloride and nicotinic acid), it is possible to observe shifts in vibrational frequencies that indicate new intermolecular interactions.

In ChCl-based DESs, the most significant changes are typically observed in the broad O-H stretching band. researchgate.net For pure choline chloride, a broad peak corresponding to the hydroxyl group stretch is present. researchgate.net When a DES is formed with an HBD containing a carboxylic acid group, such as nicotinic acid, the O-H stretching band of the HBD interacts with the chloride ion and the hydroxyl group of choline. This interaction leads to a significant broadening and shifting of the O-H band in the DES spectrum compared to the pure components, which confirms the formation of a new hydrogen-bonded network. researchgate.nete3s-conferences.org

Studies on DESs made from ChCl and various carboxylic acids show that the carbonyl (C=O) stretching frequency of the acid is also affected. researchgate.net A shift in this peak indicates the involvement of the carbonyl group in the hydrogen-bonding network. The analysis of the FTIR spectra for a choline chloride-nicotinate system would focus on these characteristic regions to confirm the interaction between the choline's hydroxyl group, the chloride ion, and nicotinic acid's carboxylic acid group. researchgate.nete3s-conferences.org

Table 2: Typical FTIR Peak Shifts in Choline Chloride-Based DES Formation

| Functional Group | Wavenumber Range (cm⁻¹) in Pure Component | Observed Change in DES |

| O-H Stretch (Choline & HBD) | 3100-3500 (Broad) | Broadening and shift to lower wavenumbers |

| C-H Stretch (Alkane) | 2850-3000 | Minor shifts |

| C=O Stretch (Carboxylic Acid) | 1680-1740 | Shift to lower or higher wavenumbers |

| C-N Stretch (Amine) | 1000-1300 | Minor shifts |

Source: Based on data from studies on ChCl-based DESs with various HBDs. researchgate.netresearchgate.net

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within molecules and can provide information about the formation of new species or complexes in a solution. In the context of choline chloride-nicotinate systems, this technique is particularly useful when studying the dissolution and coordination of metal ions within the DES.

While choline chloride and nicotinic acid themselves have UV absorbance, the primary application of UV-Vis in this area is to monitor changes in the spectra of dissolved species, such as metal salts. For example, studies involving the addition of nicotinic acid to a choline chloride-ethylene glycol DES containing copper ions revealed the formation of new copper species, which was evidenced by changes in the UV-Vis spectra. researchgate.netnorthampton.ac.uk The appearance of new absorption bands or shifts in existing bands (solvatochromism) can indicate changes in the local microenvironment and coordination sphere of the metal ion. researchgate.net

Electrochemical Methods for Studying Choline Chloride-Nicotinate Deep Eutectic Solvents

Electrochemical techniques are vital for characterizing the properties of DESs as electrolytes, especially for applications like electrodeposition and electrosynthesis. These methods can determine the electrochemical window of the solvent, study reaction mechanisms, and quantify kinetic parameters.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the reduction and oxidation processes of species within the DES. A cyclic voltammogram plots the current response to a linearly cycled potential sweep.

In studies of metal electrodeposition from ChCl-based DESs, CV is used to identify the reduction potentials of the metal ions. For a choline chloride-nicotinate system used as an electrolyte for metal deposition (e.g., copper), the CV would show cathodic peaks corresponding to the reduction of the metal ions (e.g., Cu²⁺ to Cu⁺, and Cu⁺ to Cu) and anodic peaks corresponding to the stripping of the deposited metal. researchgate.netjmaterenvironsci.com

The addition of nicotinic acid as a component of the DES or as an additive has been shown to influence the electrodeposition process. researchgate.netnorthampton.ac.uk It can affect the peak potentials and current densities, indicating that it complexes with the metal ions and alters the reduction mechanism. researchgate.netnorthampton.ac.uk By varying the scan rate, information about the nature of the electrochemical process (e.g., diffusion-controlled or adsorption-controlled) can be obtained. researchgate.netmdpi.com The electrochemical window of the choline chloride-nicotinate DES itself can also be determined by scanning to potentials where the solvent components begin to decompose. jmaterenvironsci.com

Chronoamperometry and Chronocoulometry

Chronoamperometry and chronocoulometry are electrochemical techniques that provide detailed insights into nucleation and growth mechanisms during electrodeposition.

In chronoamperometry, a potential step is applied to the working electrode, and the resulting current is measured as a function of time. The shape of the current-time transient can be analyzed using theoretical models, such as the Scharifker-Hills model, to distinguish between instantaneous and progressive nucleation mechanisms. researchgate.netmdpi.com Studies on copper electrodeposition in a ChCl-EG DES with nicotinic acid as an additive have utilized chronoamperometry to determine that the process follows a three-dimensional nucleation and growth mechanism controlled by diffusion. researchgate.net

Chronocoulometry, which measures the total charge passed as a function of time, is often used in conjunction with chronoamperometry. It can help to more accurately determine kinetic parameters and to distinguish between faradaic current (from the electrochemical reaction) and non-faradaic current (from charging of the electrical double layer). researchgate.netnorthampton.ac.uk These techniques are essential for understanding how the choline chloride-nicotinate system influences the initial stages of film formation in electrodeposition processes. researchgate.netnorthampton.ac.uk

Electrochemical Quartz Crystal Microbalance (EQCM)

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive in-situ technique that measures minute mass changes on an electrode surface. uga.edu It combines the principles of electrochemistry with the piezoelectric effect of a quartz crystal oscillator. uga.eduosu.edu An alternating potential applied across the crystal induces oscillation at a resonant frequency, which changes in response to mass variations on the electrode surface. uga.eduosu.edu This allows for the real-time monitoring of mass changes during electrochemical processes like electrodeposition and adsorption. wikipedia.org

In studies involving deep eutectic solvents (DESs) similar to choline nicotinate (B505614), such as those based on choline chloride and ethylene glycol, EQCM has been utilized to monitor the current efficiency of metal deposition. northampton.ac.uk For instance, in the electrodeposition of copper from a choline chloride-ethylene glycol DES, EQCM was employed to track the efficiency of the deposition process, both with and without the presence of nicotinic acid as an additive. northampton.ac.uk The technique provides valuable insights into the kinetics and mechanisms of electrochemical reactions by correlating mass changes with the charge passed. osu.edunorthampton.ac.ukresearchgate.net The sensitivity of the EQCM allows for the detection of mass changes equivalent to the formation of a single monolayer of atoms. uga.edu

The fundamental principle of EQCM relies on the Sauerbrey equation, which relates the change in oscillation frequency (Δf) to the change in mass (Δm):

Δf = - (2 * f₀² * Δm) / (A * sqrt(μ_q * ρ_q))

Where:

f₀ is the fundamental resonant frequency of the crystal.

A is the active electrode area.

μ_q is the shear modulus of quartz.

ρ_q is the density of quartz.

This relationship allows for the quantitative determination of mass changes occurring at the electrode-solution interface. wikipedia.org

Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic methods are powerful tools for the separation and quantification of individual components within a mixture. These techniques are essential for analyzing the composition of choline nicotinate systems and for determining the concentration of choline and nicotinic acid.

Capillary Electrophoresis (CE) for Compound Quantification

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov In the context of choline-related compounds, CE has been successfully employed for the quantification of choline in various matrices. nih.gov For instance, Capillary Zone Electrophoresis (CZE) with indirect UV detection has been optimized for the assay of choline, achieving separation in under five minutes. nih.gov

The advantages of CE include high separation efficiency, short analysis times, and low sample and reagent consumption. nih.gov The technique's distinct selectivity compared to chromatographic methods like HILIC-MS provides complementary information for the analysis of polar compounds. nih.gov While CE can exhibit higher variability in migration times compared to liquid chromatography, this can be improved by converting migration times to effective mobility. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is widely used for the identification and quantification of choline and its metabolites, as well as nicotinic acid and its derivatives. nih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the retention of highly polar compounds like choline and its metabolites, which are not well-retained on traditional reversed-phase columns. lcms.cz HILIC-MS methods have been developed for the analysis of choline and its metabolites, demonstrating good peak shape and sensitivity. lcms.cz The choice of HILIC column chemistry and mobile phase additives can significantly influence the retention and separation of these compounds. lcms.cz

LC-MS/MS, which involves tandem mass spectrometry, offers even greater specificity and is often used for the quantification of choline and nicotinic acid in complex biological matrices like plasma. nih.govshimadzu.comnih.gov These methods can achieve low limits of quantification, making them suitable for clinical and research applications. nih.gov

Table 1: LC-MS/MS Parameters for Choline and Nicotinic Acid Analysis

| Parameter | Choline Analysis nih.govsemanticscholar.org | Nicotinic Acid Analysis nih.gov |

|---|---|---|

| Column | YMC-Triart PFP (4.6 mm × 250 mm, 5 µm) nih.govsemanticscholar.org | Waters Spherisorb 5 µm CNRP (4.6 x 150 mm) nih.gov |

| Mobile Phase | 33.0% (v/v) methanol (B129727) containing 0.0100% formic acid nih.govsemanticscholar.org | Gradient of acetonitrile (B52724) and water with 0.1% formic acid nih.gov |

| Flow Rate | 0.5 mL/min (LC) and 0.3 mL/min (MS) nih.govsemanticscholar.org | Not specified |

| Column Temperature | 40 °C nih.govsemanticscholar.org | Not specified |

| Ionization Mode | Positive mode electrospray ionization nih.govsemanticscholar.org | Electrospray ionization nih.gov |

Ultra-High-Performance Liquid Chromatography-Ultraviolet/Photodiode Array (UHPLC-UV/PDA) for Component Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a robust and widely used technique for the analysis of choline and nicotinic acid. While choline itself has a poor UV response, derivatization with a chromophore-containing reagent can enable its detection. thermofisher.com However, this approach has limitations as the derivatization may not be complete and can interfere with counter-ions. thermofisher.com

Alternatively, detectors like the Charged Aerosol Detector (CAD) can be used with HPLC for the analysis of choline salts, offering a more universal detection approach. thermofisher.com For nicotinic acid, which possesses a UV-active chromophore, UHPLC-UV/PDA is a straightforward and effective method for quantification. The separation and quantification of nicotinic acid and its metabolites have been successfully achieved using this technique. nih.gov

Gravimetric Methods for Choline Chloride Content Determination

Gravimetric analysis, a traditional and reliable quantitative method, can be employed to determine the choline chloride content in choline nicotinate systems. This typically involves the precipitation of the chloride ion as an insoluble salt, followed by filtration, drying, and weighing.

A common approach is argentometric titration, where a solution of silver nitrate (B79036) is used to titrate the chloride ions, forming a precipitate of silver chloride. youtube.comyoutube.com The endpoint of the titration can be determined using an indicator, such as potassium chromate (B82759) (Mohr's method) or dichlorofluorescein (Fajan's method), which produces a distinct color change. youtube.comyoutube.com The volume of silver nitrate solution required to reach the endpoint is then used to calculate the amount of chloride in the sample. youtube.com

While generally reliable, argentometric titration can be time-consuming and may require sample modification, especially in complex matrices like plating baths. mdpi.com In highly acidic media, the detection of the endpoint can be challenging, and alternative methods like voltammetry may offer advantages. mdpi.com

Surface and Morphological Characterization (e.g., Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), X-ray Diffraction (XRD) in electrodeposition studies)

In applications where choline nicotinate is used as an electrolyte for processes like electrodeposition, the characterization of the resulting surface morphology and crystal structure is crucial.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. researchgate.netnanomedicine-rj.com In studies of metal electrodeposition from choline chloride-based DESs, SEM has been used to observe the effects of additives and deposition parameters on the surface morphology of the deposited films. northampton.ac.ukresearchgate.netmdpi.com For example, the addition of nicotinic acid to a copper electrodeposition bath was shown to result in brighter and smoother deposits, a finding confirmed by SEM analysis. northampton.ac.uk

Atomic Force Microscopy (AFM) is another powerful technique for surface characterization, providing three-dimensional topographical information at the nanoscale. northampton.ac.uknanomedicine-rj.com AFM has been used to assess the roughness of electrodeposited films and to further characterize the surface morphology. northampton.ac.uknanomedicine-rj.com In conjunction with SEM, AFM provides a comprehensive understanding of the surface features of materials produced using choline nicotinate systems.

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure and phase composition of materials. northampton.ac.ukresearchgate.netsemanticscholar.org In electrodeposition studies, XRD is used to identify the crystalline phases present in the deposited layer and to determine parameters such as crystal orientation and grain size. researchgate.netsemanticscholar.orgmdpi.com For instance, in the electrodeposition of nickel, the addition of choline chloride was found to promote a preferred crystal orientation and refine the grain size, as confirmed by XRD analysis. researchgate.net Similarly, in the electrodeposition of copper with nicotinic acid, XRD was used to verify the formation of pure copper deposits. northampton.ac.uk

Table 2: Surface and Morphological Characterization Techniques in Electrodeposition Studies

| Technique | Information Obtained | Example Application |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, grain structure, and deposit uniformity. northampton.ac.ukresearchgate.netmdpi.com | Observing the effect of nicotinic acid on the morphology of electrodeposited copper films. northampton.ac.uk |

| Atomic Force Microscopy (AFM) | 3D surface topography and roughness at the nanoscale. northampton.ac.uknanomedicine-rj.com | Assessing the roughness of electrodeposited copper films. northampton.ac.uk |

| X-ray Diffraction (XRD) | Crystal structure, phase identification, crystal orientation, and grain size. northampton.ac.ukresearchgate.netsemanticscholar.org | Confirming the formation of pure copper deposits and determining the effect of choline chloride on the crystal orientation of electrodeposited nickel. northampton.ac.ukresearchgate.net |

Future Research Directions and Emerging Paradigms for Choline Nicotinate

Exploration of Novel Synthetic Pathways and Derivatization Strategies for Choline (B1196258) Nicotinate (B505614)

The current synthesis of choline nicotinate often involves a straightforward acid-base neutralization reaction, where an aqueous solution of choline hydroxide (B78521) is neutralized by nicotinic acid, followed by the removal of water. nih.gov While effective, future research is geared towards developing more atom-economical, efficient, and scalable synthetic routes. One promising avenue is the exploration of "one-pot synthesis" methods, which could reduce reaction steps, solvent use, and waste generation. mdpi.com

Furthermore, the derivatization of the core choline nicotinate structure presents a significant opportunity to fine-tune its physicochemical properties. Chemical derivatization strategies targeting the choline moiety, such as the reaction with 1-naphthyl isocyanate to form fluorescent compounds for analytical purposes, demonstrate the potential for modification. eurofinsus.com Future work could explore derivatization of either the choline or nicotinate portion to enhance solubility, thermal stability, or specific interactions for targeted applications.

Table 1: Comparison of Synthetic and Derivatization Approaches

| Approach | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Neutralization Reaction | Reaction of choline hydroxide with nicotinic acid. nih.gov | Simple, well-established. | Optimization for yield and purity. |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. mdpi.com | Increased efficiency, reduced waste and cost. | Development of novel one-pot routes for choline nicotinate. |

| Choline Derivatization | Chemical modification of the hydroxyl group on the choline cation. eurofinsus.com | Enables quantification, alters physical properties. | Creating new choline nicotinate derivatives with tailored functions. |

Advanced Characterization of Choline Nicotinate at the Atomic and Molecular Level

A thorough understanding of choline nicotinate's properties requires characterization using advanced analytical techniques. While basic characterization is established, future research will focus on probing its behavior under various conditions and in complex mixtures. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been used to study the interactions of choline nicotinate in aqueous solutions, particularly its role in dissolving lignin (B12514952). mdpi.com For instance, changes in the 13C NMR chemical shifts of the nicotinate anion's carboxyl group indicate strong interactions with water, which influences its ability to interact with lignin. mdpi.com

Future studies should employ a broader range of techniques. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can provide detailed information on thermal behavior, phase transitions, and crystalline structure, similar to extensive studies done on its precursor, choline chloride. rsc.org These methods can reveal eutectic behavior and the formation of new crystalline structures in the presence of other molecules, like water. rsc.org

Table 2: Advanced Characterization Techniques and Insights

| Technique | Information Gained | Example Application for Choline Nicotinate |

|---|---|---|

| 13C Nuclear Magnetic Resonance (NMR) | Elucidation of molecular structure and intermolecular interactions. | Observing chemical shift changes to understand how choline nicotinate interacts with water and dissolves biomass components like lignin. mdpi.com |

| Differential Scanning Calorimetry (DSC) | Measurement of thermal properties, including phase transitions and heat capacity. rsc.org | Determining the melting point, glass transition, and eutectic temperature of choline nicotinate mixtures. rsc.org |

| X-ray Diffraction (XRD) | Analysis of crystalline structure and solid-state phases. rsc.org | Identifying the crystal structure of solid choline nicotinate and how it changes in the presence of water or other solvents. rsc.org |

| Polarized Light Optical Microscopy | Visualization of thermal behavior and crystal morphology. rsc.org | Observing solid-solid transitions and phase changes in real-time. rsc.org |

Tailored Design of Choline Nicotinate Systems for Specific Industrial and Biological Applications

The "designer" nature of ionic liquids and related compounds like choline nicotinate allows for their properties to be tailored for specific tasks. A prominent emerging application is its use as a green solvent. Aqueous solutions of choline nicotinate have shown remarkable efficiency in dissolving lignin from biomass at room temperature, a critical step in biorefining processes. nih.govnih.gov Research has shown that the dissolution capacity is highly dependent on the water content, indicating that the solvent system can be precisely tuned for optimal performance. mdpi.comnih.gov

The design principles extend beyond biomass processing. By understanding the structure-property relationships, choline nicotinate-based systems can be rationally designed for other applications, such as CO2 capture or as biocompatible media for enzymatic reactions. rsc.org This involves modifying the anion (nicotinate) or cation (choline) or mixing it with co-solvents to optimize properties like viscosity, polarity, and solute capacity for a given purpose. rsc.org

In-depth Understanding of Choline and Nicotinate Moieties' Interplay in Complex Biochemical Systems

Beyond its applications as a material or solvent, the individual components of choline nicotinate have distinct and vital roles in biochemistry. Choline is an essential nutrient critical for synthesizing membrane phospholipids (like phosphatidylcholine) and the neurotransmitter acetylcholine. nih.govmdpi.com The nicotinate moiety is a form of niacin (Vitamin B3), a precursor to the coenzymes NAD and NADP, which are fundamental to cellular metabolism and redox reactions. webmd.com

Future research must investigate the interplay of these two moieties when delivered as a single compound. Studies have shown a complex interaction between choline and nicotine (a related compound), where choline supplementation can reverse epigenetic modifications and learning deficits caused by adolescent nicotine exposure. nih.gov This suggests a potential for choline nicotinate to modulate neurological and metabolic pathways in unique ways. Understanding how the compound is metabolized and how the choline and nicotinate components influence each other's pathways, such as one-carbon metabolism and lipid metabolism, is a critical area for future biochemical and nutritional research. nih.gov

Predictive Modeling and Artificial Intelligence-Driven Design for Choline Nicotinate-Based Materials and Solvents

The development of new materials and solvent systems can be accelerated significantly by using computational tools. Predictive modeling offers a way to estimate the properties of choline nicotinate and its mixtures without extensive experimentation. For instance, the COSMO-SAC (COnductor-like Screening MOdel for Segment Activity Coefficient) model has been used to predict the solubility of carbon dioxide in choline chloride-based deep eutectic solvents. colab.ws This approach can be readily adapted to choline nicotinate to screen its potential for gas capture applications under various temperatures and pressures. colab.ws

Table 3: Predictive Modeling Approaches for Choline-Based Systems

| Model/Method | Type | Application | Relevance to Choline Nicotinate |

|---|---|---|---|

| COSMO-SAC | Thermodynamic Model | Predicts activity coefficients and solubility of gases (e.g., CO2) in solvents. colab.ws | Can estimate the gas absorption capacity of choline nicotinate-based solvents. |

| XGBoost / Random Forest | Machine Learning | Predicts material performance based on experimental data features. researchgate.net | Can accelerate the design of choline nicotinate materials for CO2 capture by predicting performance. |

| Saturation Kinetic Models | Mathematical Model | Estimates biological requirements based on dose-response data. nih.gov | Could be used to model the biochemical impact or uptake of choline nicotinate in biological systems. |

Sustainable and Circular Economy Considerations in Choline Nicotinate Research

A key driver for the interest in choline nicotinate is its potential as a "green" or sustainable chemical. This claim, however, requires critical assessment across the entire lifecycle. nih.gov Future research must focus on quantifying its environmental credentials, including its biodegradability, low toxicity, and sourcing from renewable feedstocks. nih.gov Both choline and nicotinic acid are bio-available, but sustainable industrial-scale production from renewable sources needs to be established.

Q & A

Q. How to design a robust study evaluating choline derivatives as acetylcholinesterase modulators?

- Methodological Answer :

- In Vitro Assays : Use Ellman’s method to measure acetylcholinesterase activity, with donepezil as a positive control.

- Dose Range : Test 1–100 μM choline nicotinate, ensuring solubility in assay buffers (e.g., 0.1% DMSO).

- Data Normalization : Express results as % inhibition relative to vehicle controls, with triplicate technical replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.